molecular formula C24H28N6O3 B606335 BR103 CAS No. 1434873-26-3

BR103

カタログ番号: B606335
CAS番号: 1434873-26-3
分子量: 448.53
InChIキー: RFBOIZXPIAOMAX-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context of Small Molecule Modulators of the Complement System

The journey to therapeutically modulate the complement system has been a long one, marked by decades of foundational research into its complex protein cascade. explorationpub.com For many years, the focus was on large-molecule biologics. A major breakthrough occurred in 2007 with the FDA approval of eculizumab, a monoclonal antibody targeting complement component C5, for the treatment of paroxysmal nocturnal hemoglobinuria (PNH). explorationpub.comnih.gov This marked the first approval of a complement inhibitor and validated the therapeutic potential of targeting this pathway. explorationpub.com

However, the development of small-molecule inhibitors lagged, facing challenges in achieving the high selectivity required for targeting proteases within the complement system. aai.org Despite these difficulties, the pursuit of small molecules continued due to their potential advantages, such as oral bioavailability. aai.org Early examples of small-molecule research included compstatin, a cyclic peptide discovered in 1996 that inhibits C3 cleavage, and SB-290157, a non-peptidergic antagonist of the C3a receptor. researchgate.netlambris.com A significant milestone for small-molecule inhibitors was the 2023 FDA approval of iptacopan, a Factor B inhibitor, making it the first orally administered small-molecule complement therapeutic. explorationpub.com This history illustrates a progressive shift, paving the way for the development and investigation of highly specific research compounds like BR103.

Role of Complement C3a Receptor (C3aR) in Biological Processes

The complement C3a receptor (C3aR), also known as C3AR1, is a G protein-coupled receptor (GPCR) that is central to the function of the complement system. wikipedia.org It is the receptor for the anaphylatoxin C3a, a 77-residue protein fragment produced during the cleavage of complement component C3. wikipedia.orgfrontiersin.org C3aR is expressed on a wide variety of cells, including immune cells like mast cells, granulocytes, monocytes, and macrophages, as well as non-myeloid cells such as neurons and endothelial cells. sinobiological.comuq.edu.au

Activation of C3aR by its ligand C3a triggers a range of biological responses. wikipedia.org These include:

Inflammation: C3aR activation induces the production of cytokines, degranulation of mast cells and basophils to release histamine, and increased vascular permeability. wikipedia.orgsinobiological.com

Immune Modulation: The receptor plays a complex role in both innate and adaptive immunity. It is involved in T cell activation and differentiation, and it can regulate B cell production of antibodies. wikipedia.org Interestingly, C3aR signaling can have both pro-inflammatory effects and can also counteract the potent pro-inflammatory effects of the C5a anaphylatoxin. wikipedia.orgguidetopharmacology.org

Chemotaxis: C3aR activation mediates the directed migration (chemotaxis) of mast cells and eosinophils. wikipedia.orguq.edu.au

Pathophysiological Roles: C3aR is implicated in various disease states. It is a well-established factor in airway hyperresponsiveness and asthma. sinobiological.com Research also suggests its involvement in conditions like arthritis, intestinal colitis, and neurodegenerative diseases. wikipedia.orgsinobiological.comguidetopharmacology.org

The signaling pathways initiated by C3aR activation are cell-type specific. For instance, in astrocytes, it can lead to an increase in intracellular calcium and MAPK pathway phosphorylation, while in other cells, it can inhibit the same pathway. guidetopharmacology.org This complexity underscores the importance of developing specific molecular tools to study its function.

Genesis and Discovery of this compound as a C3aR Ligand

This compound is a potent and selective small-molecule agonist for the C3a receptor. probechem.com Its development was driven by a critical need for stable research tools to probe the function of C3aR in vivo. The natural ligand, C3a, is notoriously unstable in biological systems, as it is rapidly degraded by carboxypeptidases into C3a des-Arg, a form with a significantly different and reduced pharmacological profile that does not bind to C3aR. nih.gov

The discovery of this compound stemmed from screening studies that utilized a radio-ligand binding assay to measure affinity and an intracellular calcium release assay to measure potency in human monocyte-derived macrophages. uq.edu.au This process identified this compound as a highly selective agonist for C3aR, with significantly less activity at the related C5a receptor (C5aR). probechem.comnih.gov

A key feature of this compound is its metabolic stability. Studies have shown that it remains structurally intact after exposure to rat plasma and liver microsomes, which are rich in metabolic enzymes. medchemexpress.com This stability allows for sustained C3aR activation in research models, which is not possible with the native C3a peptide. nih.gov this compound's utility as a specific C3aR ligand has been validated in competitive binding assays, where it competes with the native C3a ligand and other known modulators. uq.edu.aunih.gov

Table 1: Comparative Binding Affinities at the Human C3a Receptor This interactive table shows the binding affinities (Ki) of this compound compared to the native ligand C3a and other synthetic C3aR modulators, as determined by competitive displacement of a fluorescent probe.

CompoundTypepKiKi (nM)Citation
Human C3aEndogenous Agonist8.6 ± 0.22.5 nih.gov
This compound Synthetic Agonist 6.7 ± 0.1 185 nih.gov
SB290157Synthetic Antagonist6.3 ± 0.1517 nih.gov
BR111Synthetic Antagonist6.3 ± 0.2544 nih.gov
TR16Synthetic Agonist6.8 ± 0.1138 nih.gov

Current Research Significance and Open Questions Regarding this compound

This compound has become a valuable chemical tool for elucidating the direct consequences of selective C3aR activation in vivo. nih.gov Its primary significance lies in its use in animal models to study acute inflammatory responses. medchemexpress.com For example, local injection of this compound in rats induces a predictable and transient paw edema, which serves as a model for inflammation. uq.edu.aunih.gov

Table 2: Key Research Findings from In Vivo Studies with this compound This table summarizes the principal outcomes observed in animal models following the administration of this compound to selectively activate C3aR.

FindingObservationImplicationCitation
Inflammatory Edema Induces localized paw swelling that peaks at 0.5 hours and resolves within 24 hours.Provides a model for acute, C3aR-mediated inflammation. nih.govmedchemexpress.com
Mast Cell Activation Causes degranulation of mast cells and release of histamine and tryptase.Confirms that C3aR activation directly triggers mast cell-dependent inflammatory pathways. nih.gov
Leukocyte Recruitment Increases infiltration of macrophages and neutrophils to the site of administration.Demonstrates the chemotactic role of C3aR activation in drawing immune cells to an inflammatory site. nih.gov
Cytokine Upregulation Increases the expression of pro-inflammatory factors such as Il1β, Il6, and Tnf.Shows that C3aR signaling leads to the production of key inflammatory mediators. nih.gov

Beyond its use in inflammatory models, this compound is crucial for drug discovery as a standard laboratory agonist. medchemexpress.commedical-xprt.com It is used in competitive binding and functional assays to screen for and characterize new potential C3aR modulators, including antagonists. uq.edu.aunih.gov

Despite its utility, open questions remain. The full spectrum of downstream signaling pathways activated by this compound in different cell types is still under investigation. Further research is needed to understand how the sustained C3aR activation by a stable agonist like this compound compares to the transient signaling of the natural ligand C3a in various physiological and pathological contexts. Elucidating these details will be crucial for translating the knowledge gained from this compound into potential therapeutic strategies for human diseases.

特性

CAS番号

1434873-26-3

分子式

C24H28N6O3

分子量

448.53

IUPAC名

(2-Benzhydryl-5-methyl-1H-imidazole-4-carbonyl)-L-arginine

InChI

InChI=1S/C24H28N6O3/c1-15-20(22(31)29-18(23(32)33)13-8-14-27-24(25)26)30-21(28-15)19(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18-19H,8,13-14H2,1H3,(H,28,30)(H,29,31)(H,32,33)(H4,25,26,27)/t18-/m0/s1

InChIキー

RFBOIZXPIAOMAX-SFHVURJKSA-N

SMILES

N=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(C)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)=N1)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BR-103;  BR 103;  BR103

製品の起源

United States

Synthetic Methodologies and Chemical Derivatization of Br103

Established Synthetic Pathways for the BR103 Core Structure

The synthesis of this compound can be conceptually broken down into two primary components: the construction of the 2-benzhydryl-5-methyl-1H-imidazole-4-carboxylic acid core and its subsequent coupling with the amino acid L-arginine.

A logical retrosynthetic analysis of this compound first involves the disconnection of the amide bond linking the imidazole core and the L-arginine moiety. This reveals the two key precursors: 2-benzhydryl-5-methyl-1H-imidazole-4-carboxylic acid and L-arginine, the latter requiring appropriate protection of its side-chain guanidino and alpha-amino groups.

Synthesis of the Imidazole Core:

The 2,4,5-trisubstituted imidazole core is a common motif in medicinal chemistry. An established and versatile method for its construction is the Radziszewski reaction or related condensations. A plausible pathway for the 2-benzhydryl-5-methyl-1H-imidazole-4-carboxylic acid intermediate could involve a multi-component reaction. A common approach for creating 4,5-disubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).

A potential synthetic route could start from a suitable α-keto ester, which serves as the precursor for the C4-carboxylic acid and C5-methyl part of the imidazole ring. For instance, the reaction of an appropriate α-dicarbonyl compound with diphenylacetaldehyde in the presence of an ammonia source would yield the desired substituted imidazole. Subsequent hydrolysis of the ester group would then provide the carboxylic acid necessary for the final coupling step.

Peptide Coupling:

The final step in the synthesis of this compound is the formation of the amide bond between the imidazole carboxylic acid and L-arginine. This is a standard peptide coupling reaction. To ensure the chemical integrity of the final product, a protected form of L-arginine is essential. The guanidino group of arginine is highly basic and nucleophilic, necessitating a protecting group such as the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is stable under coupling conditions but can be removed with strong acid. chempep.com The α-amino group would typically be protected with a group like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc).

The coupling reaction itself can be mediated by a variety of standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). Following the coupling, the protecting groups are removed under appropriate conditions (e.g., piperidine for Fmoc and trifluoroacetic acid for Pbf and Boc) to yield this compound.

Development of Novel Synthetic Routes to this compound Analogs

Modern synthetic organic chemistry offers several innovative strategies that could be applied to create this compound and its analogs more efficiently or with greater diversity.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of heterocyclic compounds, including imidazoles. thieme-connect.com A solventless, microwave-assisted condensation of a 1,2-diketone, urotropine (as a formaldehyde source), and ammonium acetate represents a green and efficient alternative for constructing the imidazole ring. thieme-connect.comorganic-chemistry.org

Furthermore, transition-metal-catalyzed cross-coupling reactions offer powerful tools for the construction of the C-C bonds in the imidazole core. For instance, a Suzuki or Stille coupling could be envisioned to attach the benzhydryl group to a pre-formed imidazole ring bearing a suitable leaving group (e.g., a halide). This approach would allow for significant variation in the aryl groups for SAR studies.

Stereochemical Control in this compound Synthesis

A critical aspect of the synthesis of this compound is the control of stereochemistry at the α-carbon of the L-arginine residue. The biological activity of peptidomimetic compounds is often highly dependent on their stereochemistry.

To prevent racemization of the chiral center during the peptide coupling step, several precautions are necessary:

Use of Protected Arginine: As mentioned, using a fully protected L-arginine derivative, such as Fmoc-Arg(Pbf)-OH, is crucial. chempep.com The protecting groups prevent side reactions involving the guanidino and α-amino groups that could lead to racemization.

Mild Coupling Reagents: The choice of coupling reagent is important. Modern coupling reagents like HATU are designed to be highly efficient and minimize the risk of racemization compared to older methods.

Optimized Reaction Conditions: Controlling the reaction temperature and minimizing the reaction time are also key factors. Peptide couplings are typically run at or below room temperature to preserve stereochemical integrity. solubilityofthings.com

The stereoselective synthesis of peptidomimetics is a well-established field, and applying these principles is fundamental to obtaining the desired (S)-configuration in the final this compound molecule. thieme-connect.comrsc.orgrsc.org

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the SAR of this compound and potentially develop more potent or selective C3aR modulators, systematic structural modifications can be made. nih.govdovepress.com The synthesis of a library of analogs would involve modifying the three main components of the molecule: the benzhydryl group, the imidazole core, and the L-arginine side chain. The modular nature of the proposed synthesis facilitates such modifications.

Table 1: Proposed this compound Derivatives for SAR Studies

Modification SiteRationale for ModificationExample Functional Groups (R)
Benzhydryl Phenyl RingsExplore the impact of electronic and steric effects on receptor binding.-H, -F, -Cl, -CH₃, -OCH₃ (on one or both rings)
Imidazole C5-PositionInvestigate the role of this substituent on potency and selectivity.-H, -Ethyl, -Propyl, -CF₃
Arginine Side ChainProbe the importance of the guanidinium group and chain length for receptor activation.Ornithine, Lysine, Citrulline, Homoarginine

The synthesis of these derivatives would follow the general pathways outlined above, using appropriately substituted starting materials. For example, analogs with modified benzhydryl groups would be synthesized using different substituted diphenylacetaldehydes in the imidazole-forming step. Analogs with different amino acids would be introduced in the final peptide coupling step. Such SAR studies are crucial for understanding the molecular interactions between the ligand and the GPCR. nih.govacs.orgcncl.org.cn

Optimization of this compound Synthetic Yields and Purity for Research Applications

Table 2: Strategies for Synthetic Optimization

Optimization StrategyDescriptionApplication to this compound Synthesis
Reaction Condition Optimization Systematically varying parameters like temperature, solvent, catalyst, and reactant stoichiometry for each step to maximize yield and minimize byproducts.Fine-tuning the imidazole condensation and peptide coupling steps. For instance, screening different solvents and bases for the coupling reaction. solubilityofthings.com
Purification Techniques Employing appropriate purification methods at each stage to remove impurities.Using column chromatography to purify the imidazole carboxylic acid intermediate and reverse-phase HPLC for the final this compound product to ensure high purity.
Process Analytical Technology (PAT) Using in-line analytical methods (e.g., FTIR, HPLC) to monitor reaction progress in real-time, allowing for precise control and identification of optimal reaction endpoints. mit.eduCould be applied in a scaled-up synthesis to ensure consistency and maximize throughput.
Flow Chemistry Performing the synthesis in a continuous flow reactor can offer better control over reaction parameters, improve safety, and facilitate scaling up. mit.eduThe peptide coupling and deprotection steps could be adapted to a flow chemistry setup.

By systematically applying these optimization strategies, the synthesis of this compound can be made more efficient, providing a reliable supply of high-purity material for further biological and pharmacological investigation. beilstein-journals.org

Molecular and Cellular Mechanisms of Action of Br103 Pre-clinical Investigations

Specificity and Selectivity of BR103 for the Complement C3a Receptor (C3aR)

This compound has been identified as a potent and highly selective agonist for the complement C3a receptor (C3aR), a G protein-coupled receptor (GPCR). uq.edu.auprobechem.com Its binding affinity and selectivity have been characterized through competitive binding assays. In studies using human embryonic kidney (HEK293) cells engineered to express the human C3aR, this compound demonstrated a binding affinity (Ki) of 185 nM. nih.govuq.edu.auacs.org These experiments, which measured the displacement of a europium-labeled C3a protein, established a clear rank order of affinity among tested ligands, with the native ligand C3a showing the highest affinity. nih.gov

A key characteristic of this compound is its high selectivity for C3aR over the structurally related C5a receptor (C5aR), another important anaphylatoxin receptor. uq.edu.aunih.gov This selectivity was confirmed in competitive binding assays where a C5aR-specific ligand, 3D53, did not compete with the C3aR probe, underscoring the specific interaction of this compound with the C3aR. nih.gov This specificity makes this compound a valuable chemical tool for investigating C3aR-mediated biological processes without the confounding effects of C5aR activation. nih.gov

Table 1: Binding Affinities of Various Ligands for the Human C3a Receptor

Compound Binding Affinity (Ki) pKi Cell Line Assay Method
Human C3a 2.5 nM 8.6 ± 0.2 HEK293 Gα16-C3aR Eu-DTPA-hC3a Displacement
This compound 185 nM 6.7 ± 0.1 HEK293 Gα16-C3aR Eu-DTPA-hC3a Displacement
TR16 138 nM 6.7 ± 0.1 HEK293 Gα16-C3aR Eu-DTPA-hC3a Displacement
BR111 544 nM 6.3 ± 0.2 HEK293 Gα16-C3aR Eu-DTPA-hC3a Displacement

| SB290157 | 517 nM | 6.3 ± 0.1 | HEK293 Gα16-C3aR | Eu-DTPA-hC3a Displacement |

Data sourced from competitive binding experiments displacing Europium-labeled human C3a. nih.govuq.edu.au

This compound-Mediated Intracellular Signaling Cascades

Activation of C3aR by this compound initiates a cascade of intracellular signaling events that are characteristic of this receptor and are fundamental to its physiological and pathological roles.

As an agonist, this compound activates the C3aR, which belongs to the GPCR superfamily. uq.edu.auacs.org The C3aR is known to couple predominantly to pertussis toxin-sensitive inhibitory G proteins (Gαi). biorxiv.org Upon activation by an agonist like this compound, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These dissociated subunits then interact with and modulate the activity of various downstream effector proteins, initiating cellular signaling. jax.orgbio-rad.com

A primary and rapid consequence of C3aR activation by this compound is the mobilization of intracellular calcium ([Ca²⁺]i). This compound is a potent inducer of this response, with reported EC50 values of 15 nM in human monocyte-derived macrophages (HMDM) and 22 nM in other cellular assays. probechem.comresearchgate.net This effect is strictly C3aR-dependent, as studies using bone marrow-derived macrophages (BMDMs) from C3aR knockout mice showed no calcium influx in response to this compound, in contrast to the robust response seen in wild-type cells. This signaling event is mediated through the phospholipase C (PLC) pathway, which is activated by the G protein subunits, leading to the generation of inositol trisphosphate (IP3) that triggers the release of Ca²⁺ from intracellular stores. uq.edu.aujax.org

Table 2: Functional Potency of this compound in Cellular Assays

Assay EC50 Cell Type
Calcium Mobilization 15 nM Human Monocyte-Derived Macrophage (HMDM)

| Calcium Mobilization | 22 nM | Not Specified |

EC50 values represent the concentration of this compound required to elicit a half-maximal response. probechem.comresearchgate.net

Another critical signaling pathway activated by this compound is the mitogen-activated protein kinase (MAPK) cascade, specifically leading to the phosphorylation and activation of Extracellular Signal-Regulated Kinases (ERK1/2). The native ligand C3a is a potent activator of ERK1/2 phosphorylation in cells expressing C3aR. biorxiv.org Studies have shown that C3aR-mediated gene expression and cytokine release induced by both C3a and this compound are dependent on the MEK mediator, the direct upstream kinase of ERK. uq.edu.au This indicates that this compound-induced C3aR activation signals through the MEK-ERK pathway, a common route for GPCRs to regulate cellular processes like proliferation, differentiation, and inflammation. uq.edu.auacs.org

The activation of C3aR by its native ligand C3a is known to cause a significant reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov This effect is consistent with the receptor's coupling to Gαi proteins, which function by inhibiting adenylyl cyclase, the enzyme responsible for cAMP synthesis. biorxiv.orgebi.ac.uk In cultured podocytes, C3a-mediated reduction of cAMP was shown to be a key step in inducing mitochondrial fragmentation. nih.gov As a potent and functional C3aR agonist that mimics the native ligand, this compound is understood to exert its effects through the same Gαi-mediated pathway, leading to a decrease in intracellular cAMP concentrations in C3aR-expressing cells.

Phosphorylation of Extracellular Signal-Regulated Kinases (ERK) in Response to this compound.

Cellular Responses to this compound Activation

The intracellular signaling cascades initiated by this compound translate into a range of functional cellular responses, particularly in immune cells like mast cells and macrophages. nih.govmedchemexpress.commdpi.comnih.gov In human mast cells, this compound stimulation leads to degranulation, which involves the release of pre-formed inflammatory mediators such as histamine and β-hexosaminidase. uq.edu.au

Furthermore, this compound activation of C3aR triggers the expression of pro-inflammatory genes and the subsequent release of cytokines. uq.edu.au In vivo studies in rats have shown that local administration of this compound induces an acute inflammatory response characterized by paw swelling, mast cell degranulation, and the recruitment of leukocytes. uq.edu.aunih.gov This is accompanied by the upregulation of various pro-inflammatory genes, including Il1β, Il6, Tnf, Ccl3, and Mcp1. nih.gov In human macrophages, this compound has been shown to mediate chemotaxis, the directed migration of cells toward the chemical stimulus. uq.edu.au These findings establish this compound as a compound that effectively mimics the pro-inflammatory functions of the endogenous anaphylatoxin C3a.

Mast Cell Activation and Degranulation Induced by this compound

In vivo studies in rats have demonstrated that this compound induces acute inflammatory edema, which is initiated through a mast cell-dependent mechanism. nih.gov A single intraplantar injection of this compound leads to localized paw swelling, which is associated with the activation and degranulation of resident mast cells. nih.gov This activation is a key initiating event in the inflammatory cascade, leading to the subsequent recruitment of other immune cells. nih.gov The peak of mast cell activation and degranulation occurs at approximately 30 minutes post-injection and subsides at later time points. nih.gov The essential role of mast cells in this process was further confirmed by the use of a mast cell stabilizer, cromolyn, which attenuated the inflammatory responses induced by this compound. nih.gov

Release of Histamine and Tryptase in this compound-Stimulated Cells

Concurrent with mast cell degranulation, this compound stimulates the release of key inflammatory mediators, including histamine and tryptase. medchemexpress.comnih.gov In rat paw tissue, increased histamine secretion and a decrease in tryptase-positive cells (indicative of tryptase release) were observed at 30 minutes following this compound administration. nih.gov The release of these substances contributes significantly to the acute inflammatory response, including paw edema. nih.gov Treatment with the mast cell stabilizer cromolyn was shown to reduce histamine expression in response to this compound. nih.gov

Leukocyte Recruitment and Infiltration Mediated by this compound

Following the initial mast cell-driven events, this compound mediates the recruitment and infiltration of other leukocytes to the site of inflammation. medchemexpress.comnih.gov An increase in the infiltration of inflammatory ED1+ macrophages is observed as early as 30 minutes after this compound injection. nih.gov The infiltration and activation of other granulocytes, such as neutrophils, occur at a later time point, around 6 hours post-administration, suggesting a temporal sequence of immune cell recruitment. nih.gov

Upregulation of Pro-inflammatory Gene Expression (e.g., Il1β, Il6, Tnf, Ccl3, Mcp1) by this compound

This compound activation of C3aR leads to the upregulation of a variety of pro-inflammatory genes. medchemexpress.comnih.gov In rat paw tissue, the expression of genes such as Il1β, Il6, Tnf, Ccl3, and Mcp1 was significantly increased following this compound administration. nih.gov The peak expression of these early response genes was observed at 30 minutes, gradually subsiding over 6 and 24 hours. nih.gov This upregulation of pro-inflammatory cytokines and chemokines plays a crucial role in amplifying and sustaining the inflammatory response initiated by mast cell degranulation. nih.gov

Comparative Mechanistic Analysis of this compound with Other C3aR Agonists and Antagonists

This compound's activity is best understood in the context of other compounds that modulate the C3a receptor. This includes other agonists and antagonists that have been used to probe the function of C3aR.

CompoundTypeMechanism of ActionKi (nM)Reference
This compound AgonistPotent and selective C3aR agonist that induces mast cell degranulation and inflammation.185 acs.orguq.edu.auscience.gov
BR111 AntagonistInhibits C3aR-mediated responses. uq.edu.au544 acs.orguq.edu.auscience.gov
TR16 AgonistC3aR agonist.138 acs.orguq.edu.auscience.gov
SB290157 AntagonistA well-characterized C3aR antagonist used as a benchmark for new compounds. researchgate.net517 acs.orguq.edu.auscience.gov

A study utilizing a europium-labeled synthetic C3a protein (Eu-DTPA-hC3a) as a fluorescent probe allowed for the determination of the binding affinities (Ki values) of these various ligands for the human C3a receptor. acs.orguq.edu.au The rank order of competitive binding affinity was determined to be C3a > TR16 > this compound > SB290157 > BR111. uq.edu.au

This compound, as a potent agonist, functionally mimics the endogenous ligand C3a in its ability to induce inflammatory responses. researchgate.net In contrast, the antagonist BR111 has been shown to inhibit these C3aR-mediated effects. uq.edu.au For instance, pre-treatment with BR111 can inhibit C3a and this compound-mediated degranulation and pro-inflammatory gene expression in human mast cells. uq.edu.au Similarly, the antagonist SB290157 can inhibit C3a-induced degranulation in human mast cells. researchgate.net

This comparative analysis highlights the utility of these chemical tools in dissecting the specific roles of C3aR activation in various physiological and pathological processes. The development of stable and selective agonists like this compound and antagonists like BR111 provides a significant advantage over using the native C3a protein, which degrades rapidly in vivo. researchgate.netmedchemexpress.cn

Pre-clinical Pharmacological and Biological Activity of Br103

Pharmacokinetic Profiles of BR103 in Pre-clinical Animal Models.

Evaluation of the pharmacokinetic properties of this compound in pre-clinical animal models, particularly rats, has focused on its stability in biological matrices and predictions regarding its in vivo disposition.

The in vitro stability of this compound has been assessed in biological matrices such as rat plasma and rat liver microsomes. These studies are designed to gauge the compound's susceptibility to degradation by enzymes, including proteolytic enzymes in plasma and cytochrome P450 enzymes in liver microsomes. This compound remained structurally intact and undegraded after exposure to rat plasma. medchemexpress.commedchemexpress.com This contrasts with the rapid degradation of C3a in plasma, which is attributed to cleavage by circulating carboxypeptidases. nih.gov Furthermore, this compound demonstrated greater stability than C3a in liver microsomes, which are rich in cytochrome P450 enzymes, as indicated by lower intrinsic clearance rates. nih.gov

Assessment of this compound's metabolic fate in pre-clinical systems, primarily through in vitro studies, suggests a degree of resistance to enzymatic degradation. The observed stability in rat plasma indicates that this compound is not readily cleaved by carboxypeptidases, unlike the native protein C3a. nih.gov Similarly, its stability in rat liver microsomes suggests limited metabolism by cytochrome P450 enzymes. medchemexpress.commedchemexpress.comnih.gov While detailed metabolic pathways are not extensively described, the in vitro stability data imply that enzymatic metabolism through these common routes is not a primary clearance mechanism for this compound in these pre-clinical systems.

Based on the observed in vitro stability of this compound in rat plasma and liver microsomes, predictions have been made regarding its in vivo bioavailability and clearance. The metabolic stability in these matrices suggests potentially low in vivo clearance and high stability. medchemexpress.commedchemexpress.com These in vitro findings collectively suggest that this compound could exhibit improved stability and bioavailability in vivo compared to C3a or its peptide analogues. nih.gov

Assessment of this compound Metabolic Pathways in Pre-clinical Systems.

Pharmacodynamic Evaluation of this compound in Pre-clinical Models.

The pharmacodynamic evaluation of this compound in pre-clinical models has primarily focused on its activity as a selective C3aR agonist and its ability to induce inflammatory responses.

Dose-response relationships for this compound have been investigated in in vitro cellular assays, particularly in the context of C3aR binding affinity. Time-resolved fluorescence analysis has been used to determine the binding affinity of this compound for the human C3a receptor (hC3aR) through competitive binding assays, displacing a labeled C3a conjugate (Eu-DTPA-hC3a). acs.orgresearchgate.netpatsnap.comscience.gov

The binding affinity is represented by the inhibition constant (Ki) and its negative logarithm (pKi). For this compound displacing Eu-DTPA-hC3a from hC3aR, the reported values are a pKi of 6.7 ± 0.1 and a Ki of 185 nM. acs.orgresearchgate.netpatsnap.comscience.gov This data indicates the concentration range over which this compound interacts with the C3a receptor in this in vitro system.

Here is a table summarizing the in vitro binding affinity data for this compound:

LigandTarget ReceptorAssay TypepKiKi (nM)
This compoundhC3aRCompetitive Binding (vs Eu-DTPA-hC3a)6.7 ± 0.1185

This compound has been utilized in rodent models to induce acute inflammatory edema, serving as a tool to characterize C3aR-induced innate immune responses in vivo. medchemexpress.commedchemexpress.comnih.gov Intraplantar injection of this compound in rats leads to an acute inflammatory response characterized by localized paw swelling, similar to that induced by irritants like λ-carrageenan. nih.gov

The this compound-induced paw swelling typically peaks at 0.5 hours after administration and resolves by 24 hours. medchemexpress.commedchemexpress.com This inflammatory response is mediated through the selective activation of C3aR, leading to mast cell activation. medchemexpress.commedchemexpress.com Downstream effects observed include mast cell activation and degranulation, release of inflammatory mediators such as histamine and tryptase, activation of myeloperoxidase (MPO), recruitment of leukocytes to the administration site, and the upregulation of various proinflammatory cytokines, including Il1β, Il6, Tnf, Ccl3, and Mcp1, in a time-dependent manner. medchemexpress.commedchemexpress.comnih.gov The inflammatory markers induced by this compound are often early response genes, with expression peaking at 0.5 hours and subsiding over the subsequent 6 and 24-hour time points. nih.gov

Temporal and Spatial Aspects of this compound-Induced Inflammatory Responses

Pre-clinical studies using an acute rat paw edema model have provided insights into the temporal and spatial dynamics of inflammation induced by this compound nih.govuq.edu.au. Treatment with this compound was found to mediate pro-inflammatory responses in a time-dependent manner uq.edu.au.

Temporal analysis revealed that this compound induced a rapid onset of inflammatory responses. Paw swelling, a key indicator of acute inflammation, peaked at 0.5 hours following this compound administration nih.gov. This early response was concurrent with an increased number of activated mast cells in the paw tissue, accompanied by increased histamine secretion and decreased tryptase-positive cells nih.gov. The activation and degranulation of mast cells at 0.5 hours represented a temporal response, as the number of activated mast cells subsided at the 6-hour and 24-hour time points nih.gov.

Infiltration of inflammatory cells also showed temporal variations. Increased infiltration of ED1+ macrophages was observed at 0.5 hours, with a significant reduction by 6 hours nih.gov. Neutrophil activation, measured by increased myeloperoxidase (MPO) activity, and the accumulation of other granulocytes and leukocytes were not observed until 6 hours after this compound administration, suggesting a later temporal involvement following recruitment to the site of inflammation nih.gov.

Changes in inflammatory gene expression in rat paw tissue were also characterized at different time points (0.5, 6, and 24 hours) after this compound administration nih.gov. This compound induced the upregulation of several proinflammatory genes, including Il1β, Il6, Tnf, Ccl3, and Mcp1 nih.gov. Most of these C3aR-induced inflammatory markers were identified as early response genes, peaking at 0.5 hours and gradually subsiding over the 6-hour and 24-hour time points nih.gov.

Spatially, the inflammatory response induced by this compound was localized to the site of administration, as demonstrated in the rat paw edema model nih.govuq.edu.au. The direct activation of C3aR in vivo by this compound resulted in acute inflammatory edema specifically initiated via a mast cell-dependent mechanism within the paw tissue nih.gov. Resident mast cells, generally localized at peripheral sites like the skin, play a key initiating and amplifying role in acute events such as degranulation, histamine and tryptase secretion, leading to localized paw inflammation and associated innate immune responses nih.gov.

The following table summarizes the temporal aspects of this compound-induced inflammatory responses in a pre-clinical model:

Inflammatory Marker / Cell TypePeak Time Point After this compound AdministrationObservationsSource
Paw Swelling0.5 hoursPeaked at this time point nih.gov
Activated Mast Cells0.5 hoursIncreased number, subsided at 6h and 24h nih.gov
Histamine Secretion0.5 hoursIncreased nih.gov
Tryptase-Positive Cells0.5 hoursDecreased nih.gov
ED1+ Macrophage Infiltration0.5 hoursIncreased, much less at 6h nih.gov
Neutrophil Activation (MPO)6 hoursIncreased activity, not observed at 0.5h or 24h nih.gov
Leukocyte/Granulocyte Accumulation6 hoursObserved at this time point nih.gov
Il1β Gene Expression0.5 hoursUpregulation, peaking at 0.5h and subsiding over 6h and 24h nih.gov
Il6 Gene Expression0.5 hoursUpregulation, peaking at 0.5h and subsiding over 6h and 24h nih.gov
Tnf Gene Expression0.5 hoursUpregulation, peaking at 0.5h and subsiding over 6h and 24h nih.gov
Ccl3 Gene Expression0.5 hoursUpregulation, peaking at 0.5h and subsiding over 6h and 24h nih.gov
Mcp1 Gene Expression0.5 hoursUpregulation, peaking at 0.5h and subsiding over 6h and 24h nih.gov

Modulation of Immune Responses by this compound in Pre-clinical Systems

This compound has been shown to modulate immune responses in pre-clinical systems, primarily through its agonistic activity on the C3a receptor nih.govresearchgate.netuq.edu.au. The activation of C3aR by this compound initiates innate immune responses nih.gov.

A key aspect of this compound's modulation of immune responses involves mast cells. This compound-induced acute inflammatory edema and innate immune responses are specifically initiated via a mast cell-dependent mechanism nih.gov. C3aR on resident mast cells plays a key initiating and amplifying role in acute events such as degranulation, histamine and tryptase secretion, leading to the recruitment and activation of other immune cells nih.gov. Pre-treatment with a mast cell stabilizer has been shown to attenuate the inflammatory responses induced by this compound, further highlighting the central role of mast cells in this process nih.govuq.edu.au.

Beyond mast cells, this compound also influences the infiltration and activation of other immune cells. Studies have shown that this compound induces a temporal increase in the infiltration of inflammatory ED1+ macrophages nih.gov. Furthermore, this compound has been observed to increase the infiltration and activation of granulocytes and leukocytes, such as neutrophils nih.gov. The activation of neutrophils and accumulation of other granulocytes and leukocytes occur at later time points compared to the initial mast cell activation, suggesting a cascade of immune cell involvement nih.gov.

This compound's impact on the immune system also extends to the modulation of gene expression related to inflammatory and immune mediators. As mentioned previously, this compound upregulates the expression of proinflammatory genes like Il1β, Il6, Tnf, Ccl3, and Mcp1 in affected tissues nih.gov. These genes encode for cytokines and chemokines that play crucial roles in orchestrating the immune response by promoting inflammation and recruiting immune cells to the site of injury or infection nih.gov.

The modulation of immune responses by this compound in pre-clinical systems is summarized in the following table:

Immune Cell Type / MediatorEffect of this compoundMechanism / ObservationSource
Mast CellsActivation and DegranulationKey initiating cells in this compound-induced inflammation; leads to histamine/tryptase secretion. Attenuated by mast cell stabilizers. nih.govuq.edu.au
ED1+ MacrophagesIncreased InfiltrationObserved temporally after this compound administration. nih.gov
NeutrophilsIncreased Infiltration and Activation (measured by MPO activity)Occurs at later time points compared to mast cell activation. nih.gov
Other Granulocytes/LeukocytesIncreased Infiltration and AccumulationObserved at later time points. nih.gov
Proinflammatory GenesUpregulation (Il1β, Il6, Tnf, Ccl3, Mcp1)Early response genes, peaking at 0.5 hours. nih.gov
Cytokines and ChemokinesIncreased expression and release (implied by gene upregulation and cell recruitment)Mediators that orchestrate inflammation and immune cell recruitment. nih.govuq.edu.au

These pre-clinical findings indicate that this compound, through its action as a C3aR agonist, significantly modulates innate immune responses, primarily by initiating a mast cell-dependent inflammatory cascade that subsequently involves the recruitment and activation of other immune cells and the upregulation of pro-inflammatory mediators nih.govuq.edu.au.

Structure-activity Relationship Sar and Computational Studies of Br103

Identification of Key Pharmacophores and Structural Elements for BR103 Agonist Activity.

The agonist activity of this compound at the C3a receptor is attributed to specific structural features that enable productive binding and activation of the receptor. Research into C3a receptor ligands, including this compound, highlights the importance of certain molecular components for achieving potent agonist activity. The C-terminal arginine residue is critical for the receptor-activating activity of the native C3a protein, and this motif is mirrored in small molecule agonists like this compound. researchgate.net The presence of a benzhydryl-substituted imidazole heterocycle within the structure, as found in this compound, is also identified as contributing to potent C3a receptor agonist activity. researchgate.net This suggests that the appropriate presentation and spatial arrangement of a basic group, such as the guanidine in the arginine mimic, and potentially the nitrogen within the imidazole ring, are key pharmacophoric elements for C3aR agonism.

Impact of Substituent Modifications on this compound Binding Affinity and Functional Potency.

Studies on C3a receptor ligands, including those structurally related to this compound, have demonstrated that modifications to different parts of the molecule can significantly impact binding affinity and functional potency. While specific detailed data on systematic substituent modifications of this compound itself and their precise impact on binding and potency are not extensively detailed in the available search results, broader SAR studies on C3aR agonists provide relevant insights. For instance, alterations to the N-terminal capping group in related C3aR ligands have been shown to cause substantial increases in ligand affinity and agonist activity. researchgate.net The nature of the heterocyclic constraint, such as the imidazole ring in this compound, also influences binding affinity, with effects attributed to the optimal positioning of hydrogen bond accepting heteroatoms. researchgate.net These findings from related series underscore the principle that the chemical nature and position of substituents around the core structure of C3aR ligands, including this compound, are crucial determinants of their interaction with the receptor and subsequent functional outcome.

Conformational Analysis and Stereoisomeric Effects on this compound Activity.

The conformation of a ligand plays a significant role in its ability to bind effectively to its target receptor and elicit a biological response. While detailed conformational analysis specifically for this compound is not provided, studies on related C3a ligands suggest that the presence of heterocycles can induce specific turn conformations, mimicking structural features found in the C-terminus of the native C3a protein. uq.edu.au These conformations are important for proper interaction with the receptor binding site and can influence whether a ligand acts as an agonist or antagonist. nih.gov The positioning of key residues, such as the arginine mimic, is dictated by these conformational preferences. nih.gov

This compound itself contains a stereogenic center, as indicated by its isomeric SMILES and InChIKey which include stereochemical information. guidetopharmacology.org The presence of a defined stereochemistry at this center implies that different stereoisomers of this compound could exist. For many chiral compounds, different stereoisomers can exhibit distinct binding affinities, potency, and even efficacy at a receptor due to differential interactions with the chiral binding site of the protein. researchgate.net While the specific effects of different stereoisomers of this compound on C3aR activity are not detailed in the search results, the existence of a defined stereochemistry is a critical aspect for consideration in SAR studies and drug design, as it can profoundly influence biological activity.

Computational Approaches for this compound SAR Prediction.

Computational methods are valuable tools in understanding and predicting the SAR of compounds and their interactions with biological targets. These approaches can complement experimental studies by providing insights into binding modes, interaction energies, and the impact of structural modifications at a molecular level.

Rational Design Strategies for Optimized this compound Derivatives.

Rational design strategies for optimizing derivatives of compounds like this compound, identified as a C3a receptor (C3aR) ligand, involve understanding the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR) and utilizing computational methods to guide modifications. The goal is typically to enhance potency, selectivity, or improve pharmacokinetic properties.

Research into C3aR ligands, such as this compound, employs rational design approaches to develop molecules with desired functional activities uq.edu.auuq.edu.au. These strategies often involve modifying specific regions of the lead compound based on known interactions with the receptor or predictions from computational models. For instance, studies on C3a receptor ligands have explored the incorporation of heterocyclic rings to influence binding affinity, attributing effects to factors like the optimal positioning of hydrogen bond acceptors uq.edu.au. Modifying specific moieties, such as utilizing a phenylsulfonamide group as a carboxylic acid bioisostere, has also been explored in the design of related GPCR ligands to potentially improve oral activity uq.edu.au.

Computational studies, including techniques like docking and molecular dynamics simulations, can complement SAR studies by providing insights into the binding pose and interactions of ligands within the receptor binding site. While specific detailed computational studies solely focused on this compound derivatives are not extensively detailed in the provided information, computational chemistry is a recognized tool in the rational design and development of ligands for G-protein coupled receptors (GPCRs), the class to which C3aR belongs uq.edu.auuq.edu.auscience.gov. These methods can help predict the impact of structural modifications on binding affinity and receptor activation, guiding the synthesis of new derivatives with improved properties.

The rational design process for optimizing this compound derivatives would likely involve:

Identifying key structural features of this compound responsible for its interaction with the C3a receptor based on initial SAR data.

Designing and synthesizing a series of analogs with targeted modifications to these key features or other parts of the molecule. These modifications might explore variations in functional groups, ring systems, or linker regions.

Evaluating the biological activity of the synthesized derivatives through in vitro assays to establish new SAR data.

Utilizing computational modeling to rationalize the observed SAR, predict the activity of novel designs, and guide further structural modifications. This can involve docking studies to predict binding modes and affinities, and potentially molecular dynamics simulations to understand the stability of the ligand-receptor complex.

Iterative refinement of the design based on experimental and computational results to progressively optimize the desired properties.

Analytical Methodologies for Br103 Research

Quantification of BR103 in Biological Matrices for Pre-clinical Studies

The evaluation of this compound in pre-clinical settings necessitates robust analytical methods for its quantification in complex biological samples. In vitro stability assays are crucial for predicting the in vivo behavior of a compound. For this compound, its stability has been assessed in biological matrices such as rat plasma and rat liver microsomes. nih.gov These assays are fundamental in determining a compound's susceptibility to degradation by enzymes like proteases and cytochrome P450s. nih.gov

To quantify this compound in these matrices, methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically employed. nd.edunih.gov This technique offers high sensitivity and selectivity, which is essential for detecting and quantifying small molecules within a complex mixture of biological components. nd.edunih.gov The process involves extracting the analyte (this compound) from the plasma or microsomal incubation mixture, often using solid-phase extraction (SPE) to remove interfering substances. nih.gov The extract is then injected into the LC-MS/MS system. The liquid chromatography component separates this compound from other remaining molecules based on its physicochemical properties, and the tandem mass spectrometer provides highly specific detection and quantification. organomation.com

Research findings indicate that this compound remains structurally intact and undegraded after in vitro exposure to both rat plasma and rat liver microsomes. nih.govmedchemexpress.com This suggests a potential for low clearance and high stability in vivo. medchemexpress.com The stability in plasma is a significant finding, as the native C3a protein degrades within minutes under similar conditions. nih.gov This highlights the enhanced stability of the small molecule this compound compared to the endogenous peptide it mimics.

Spectroscopic and Chromatographic Methods for this compound Characterization and Purity Assessment in Research

The characterization and purity assessment of synthesized compounds like this compound are critical for ensuring the reliability and reproducibility of research findings. A combination of chromatographic and spectroscopic techniques is used for this purpose. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of compounds. nih.govnih.gov For this compound, analytical reversed-phase HPLC (rpHPLC) is used to confirm that the final product meets a high purity standard, typically ≥95%. nih.gov This method separates the compound of interest from any impurities, byproducts, or starting materials remaining from the synthesis process. The purity is determined by integrating the area of the detected peaks at various UV wavelengths (e.g., 214, 230, and 254 nm). nih.gov

Liquid Chromatography-Mass Spectrometry (LCMS): To confirm the identity of the synthesized compound, LCMS is employed. nih.gov This technique couples the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry. organomation.com After separation by LC, the compound is ionized, and its mass-to-charge ratio is measured, providing a molecular weight that can be compared to the expected molecular weight of this compound, thus confirming its structure. nih.govmedchemexpress.com

The table below summarizes the analytical methods used for the characterization and purity assessment of this compound.

Technique Purpose Details Outcome
Analytical rpHPLC Purity AssessmentPerformed on a C18 column with detection at multiple UV wavelengths (214, 230, 254 nm). nih.govConfirms purity of ≥95%. nih.gov
LCMS Structural ConfirmationUtilizes electrospray ionization to determine the mass-to-charge ratio of the eluted compound. nih.govConfirms the molecular weight is consistent with the structure of this compound. nih.govmedchemexpress.com

Application of Fluorescent Probes (e.g., Eu-DTPA-hC3a) for this compound Ligand-Receptor Binding Assays

Fluorescence-based binding assays provide a safer and more stable alternative to traditional radioligand assays for studying ligand-receptor interactions. acs.orgcreative-bioarray.com In the study of this compound, a novel non-radioactive fluorescent probe, Eu-DTPA-hC3a, has been developed and utilized. acs.orguq.edu.auresearcher.life This probe consists of the chemically synthesized 77-residue human C3a protein conjugated at its N-terminus to europium diethylenetriaminepentaacetate (Eu-DTPA). acs.orgpatsnap.com

This fluorescent probe binds selectively to the human complement C3a receptor (C3aR) and demonstrates agonist activity similar to the native C3a protein. uq.edu.auacs.org Competitive binding assays are performed using this probe to determine the binding affinities of unlabeled ligands, such as this compound. uq.edu.au In these assays, a constant concentration of Eu-DTPA-hC3a is incubated with cells expressing C3aR (e.g., HEK293 Gα16-C3aR cells) in the presence of increasing concentrations of the competing ligand (this compound). uq.edu.au The displacement of the fluorescent probe by the competing ligand is measured using time-resolved fluorescence analysis, which allows for the calculation of the inhibitor constant (Ki) for the competing ligand. acs.orguq.edu.au

Studies using this method have successfully determined the binding affinity of this compound for the C3aR. acs.orguq.edu.aupatsnap.comacs.org The results demonstrate that this compound competes with the fluorescent probe for binding to the receptor, confirming its interaction at this site. uq.edu.au

The binding affinities for this compound and other C3aR ligands, as determined by displacement of Eu-DTPA-hC3a, are presented in the table below.

Ligand pKi Ki (nM) Cell Line
hC3a8.6 ± 0.22.5HEK293 Gα16-C3aR acs.orguq.edu.au
This compound 6.7 ± 0.1 185 HEK293 Gα16-C3aR acs.orguq.edu.aupatsnap.comacs.org
TR166.8 ± 0.1138HEK293 Gα16-C3aR acs.orguq.edu.aupatsnap.comacs.org
BR1116.3 ± 0.2544HEK293 Gα16-C3aR acs.orguq.edu.aupatsnap.comacs.org
SB2901576.3 ± 0.1517HEK293 Gα16-C3aR acs.orguq.edu.aupatsnap.comacs.org

High-Throughput Screening Techniques for Discovery of this compound Analogs

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large libraries of chemical compounds against a specific biological target to identify "hits" or "leads" for further development. bmglabtech.comdrugtargetreview.com While HTS is not explicitly documented for the discovery of this compound analogs in the provided context, it represents a key methodology for such a purpose. bmglabtech.comresearchgate.net The goal of HTS in this context would be to identify novel compounds with similar or improved activity at the C3a receptor.

The HTS process generally involves miniaturization of assays into microplate formats (e.g., 384- or 1536-well plates), the use of robotics for liquid handling, and sensitive detection methods. bmglabtech.commdpi.com For discovering this compound analogs, a functional assay, such as measuring intracellular calcium mobilization or a competitive binding assay like the one described with Eu-DTPA-hC3a, would be adapted for a high-throughput format. researcher.lifebmglabtech.com

Key steps in an HTS campaign for this compound analogs would include:

Assay Development: Optimizing a robust and reproducible assay (e.g., a fluorescence-based calcium flux assay in C3aR-expressing cells) that is sensitive to the activity of this compound. drugtargetreview.comjapsonline.com

Library Screening: Screening a large and diverse chemical library against the target to identify compounds that elicit a response similar to this compound. bmglabtech.comdrugtargetreview.com

Hit Confirmation and Validation: Re-testing the initial "hits" to confirm their activity and rule out false positives, which can arise from assay interference. drugtargetreview.com

Lead Optimization: The validated hits serve as starting points for medicinal chemistry efforts to synthesize analogs, aiming to improve potency, selectivity, and pharmacokinetic properties.

This approach accelerates the discovery process by rapidly scanning thousands to millions of compounds, enabling the identification of novel chemical scaffolds that can be developed into the next generation of C3aR modulators. bmglabtech.comresearchgate.netmdpi.com

Future Directions and Translational Insights from Br103 Pre-clinical Research

Elucidating Unresolved Questions in BR103 Pre-clinical Pharmacology.

While pre-clinical studies have established this compound as a potent and selective C3aR agonist, several questions regarding its full pharmacological profile in vivo remain to be completely elucidated. Research has shown that this compound mediates pro-inflammatory responses, such as paw swelling and mast cell activation, in animal models. probechem.comuq.edu.aunih.govmedchemexpress.com These effects are consistent with the known role of C3aR activation in inflammation. uq.edu.aunih.gov However, the precise contribution of different cell types beyond mast cells to this compound-induced effects in various tissues and disease contexts warrants further investigation. uq.edu.aunih.gov Additionally, while this compound has demonstrated metabolic stability compared to the endogenous peptide C3a, a more comprehensive understanding of its pharmacokinetics, including absorption, distribution, metabolism, and excretion across different species and physiological conditions, would enhance its utility as a research tool. nih.govmedchemexpress.comresearchgate.netresearchgate.net Further studies are needed to fully map the downstream signaling pathways activated by this compound in different cell types expressing C3aR and to understand how these signals translate into specific biological outcomes beyond acute inflammation. researchgate.netresearchgate.net

Potential of this compound as a Chemical Tool for Studying Complement System Biology In Vivo.

This compound holds significant potential as a chemical tool for dissecting the intricacies of complement system biology, particularly the role of C3aR, in living organisms. uq.edu.aunih.govmedchemexpress.comresearchgate.netresearchgate.netuq.edu.au Its metabolic stability, a key advantage over the rapidly degraded endogenous C3a, allows for more sustained and controlled activation of C3aR in vivo. nih.govmedchemexpress.comresearchgate.netresearchgate.net This property makes this compound invaluable for studying the downstream consequences of specific C3aR activation in various physiological and pathological settings without the confounding effects of C3a degradation. nih.gov By using this compound, researchers can selectively stimulate C3aR and investigate its impact on immune cell recruitment, activation, and the release of inflammatory mediators in real-time within a living system. uq.edu.aunih.govmedchemexpress.com Furthermore, combining this compound with C3aR antagonists, such as BR111, provides a powerful approach to confirm the specificity of observed effects and to explore the consequences of blocking C3aR activation in different disease models. uq.edu.aunih.gov This agonist-antagonist pair allows for a more comprehensive understanding of the dynamic interplay mediated by C3aR in vivo.

Development of Modulated this compound Activity for Investigating Inflammatory Processes.

The development of compounds with modulated this compound-like activity offers promising avenues for further investigating inflammatory processes mediated by C3aR. This involves modifying the structure of this compound to potentially enhance its potency, selectivity for specific C3aR-mediated pathways, or alter its pharmacokinetic properties. uq.edu.au By developing a library of this compound analogs with varied activity profiles, researchers can finely tune C3aR activation in experimental models. For instance, compounds with biased agonism, selectively activating certain downstream signaling pathways while sparing others, could help dissect the specific contributions of different C3aR signaling cascades to complex inflammatory responses. researchgate.netresearchgate.net Similarly, developing probes with different durations of action or tissue-specific targeting could allow for the investigation of C3aR's role in both acute and chronic inflammatory conditions in a more controlled manner. uq.edu.au The use of such modulated probes, alongside antagonists like BR111, provides a sophisticated toolkit for researchers to precisely manipulate C3aR activity and gain deeper insights into its involvement in the initiation, progression, and resolution of inflammation. uq.edu.aunih.gov

Challenges and Opportunities in this compound-Related Probe Development.

Developing this compound-related probes presents both challenges and opportunities. A primary challenge lies in designing small molecules that can effectively mimic the activity of the larger C3a protein with high potency and selectivity for C3aR over other related receptors, such as C5aR. nih.govresearchgate.net While this compound has demonstrated good selectivity, the development of even more highly selective probes remains an ongoing effort. probechem.comresearchgate.net Another challenge involves achieving desired pharmacokinetic profiles, including appropriate bioavailability, metabolic stability, and tissue distribution, for specific research applications. nih.govmedchemexpress.comresearchgate.netresearchgate.net The complexity of the complement system and the multifaceted roles of C3aR in different tissues and disease states also pose a challenge in designing probes that can selectively target C3aR-mediated processes without off-target effects.

Despite these challenges, there are significant opportunities in this compound-related probe development. The success in developing this compound itself, a stable and potent small molecule agonist, demonstrates the feasibility of creating such tools. nih.gov Continued efforts in structure-activity relationship studies, guided by a deeper understanding of C3aR structure and signaling, can lead to the design of novel probes with improved properties. uq.edu.au The development of fluorescent or radiolabeled this compound analogs, for example, could provide valuable tools for imaging C3aR expression and activation in vivo. Furthermore, the creation of optogenetic or chemically inducible this compound-based tools could allow for unprecedented temporal and spatial control over C3aR activation in experimental systems. These advancements in probe development will significantly enhance our ability to study C3aR biology and its role in health and disease.

Compound NamePubChem CID
This compound91827354
BR111Not explicitly found in search results, but mentioned as a C3aR antagonist used alongside this compound.
C3aNot explicitly found as a specific CID for the peptide in the context of this compound research, but is the endogenous ligand for C3aR.
C5aNot explicitly found as a specific CID for the peptide in the context of this compound research, but is a related complement protein.
SB290157Not explicitly found as a specific CID in the context of this compound research, but mentioned as a known C3aR antagonist. researchgate.netresearchgate.net

Key Pre-clinical Findings with this compound

FindingDescriptionSource(s)
C3aR Agonist Potency (in vitro)Potent agonist of human C3aR with EC50 values in the low nanomolar range (e.g., 22 nM, 15 nM). probechem.comresearchgate.netresearchgate.net probechem.comresearchgate.netresearchgate.net
SelectivityDisplays high selectivity for C3aR over C5aR. probechem.comresearchgate.net probechem.comresearchgate.net
Metabolic Stability (in vitro)Remains intact after exposure to rat plasma and liver microsomes, unlike endogenous C3a. nih.govmedchemexpress.comresearchgate.netresearchgate.net nih.govmedchemexpress.comresearchgate.netresearchgate.net
Induction of Paw Edema (in vivo, rats)Induces localized paw edema following administration. probechem.comuq.edu.aunih.govmedchemexpress.com probechem.comuq.edu.aunih.govmedchemexpress.com
Mast Cell Activation (in vivo, rats)Mediates mast cell activation. probechem.comuq.edu.aunih.govmedchemexpress.com probechem.comuq.edu.aunih.govmedchemexpress.com
Induction of Pro-inflammatory Gene Expression (in vivo, rats)Upregulates genes such as Il1β, Il6, Tnf, Ccl3, and Mcp1 in paw tissue. nih.govmedchemexpress.com nih.govmedchemexpress.com
Inhibition by C3aR Antagonist (in vivo)This compound-mediated responses are inhibited by the C3aR antagonist BR111. uq.edu.aunih.gov uq.edu.aunih.gov
Activation of Immune Cells (in vitro)Activates human mast cells and monocyte-derived macrophages. uq.edu.aunih.govresearchgate.netresearchgate.net uq.edu.aunih.govresearchgate.netresearchgate.net

Q & A

Q. What are the primary mechanisms by which BR103 modulates innate immune responses, and how can these be experimentally validated?

  • Methodological Answer: this compound's immunomodulatory effects can be assessed via time-course experiments measuring markers like ED1+ cells (monocyte/macrophage infiltration) and myeloperoxidase (MPO) activity, as shown in inflammation models . Validate using qRT-PCR for cytokine genes (e.g., IL-1β, IL-6, TNFα) at 0, 6, and 24-hour intervals. Include sham controls to isolate this compound-specific effects and ensure statistical power through triplicate measurements .

Q. How should researchers design reproducible experiments to evaluate this compound's dose-dependent efficacy?

  • Methodological Answer: Follow guidelines for experimental reproducibility:
  • Use standardized this compound formulations (purity ≥95%, verified via HPLC) .
  • Define dose ranges (e.g., 0.1–10 mg/kg in murine models) with clear administration routes (e.g., intraperitoneal vs. oral).
  • Include negative/vehicle controls and blinded assessments to minimize bias .

Q. What are the baseline criteria for selecting in vivo models to study this compound's anti-inflammatory properties?

  • Methodological Answer: Prioritize models with well-characterized immune responses (e.g., LPS-induced inflammation or ischemia-reperfusion injury). Ensure ethical compliance (IACUC approval) and report strain, age, and sex of animals to account for biological variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported efficacy across different inflammation models?

  • Methodological Answer: Conduct meta-analyses to identify confounding variables:
  • Compare time points (e.g., 6h vs. 24h cytokine peaks) .
  • Adjust for species-specific responses (murine vs. human primary cells).
  • Use multivariate regression to isolate this compound’s effect from model-specific factors (e.g., ischemia severity) .

Q. What methodological strategies optimize the detection of this compound's time-dependent effects on gene expression?

  • Methodological Answer: Combine high-temporal-resolution sampling (e.g., hourly intervals up to 24h) with multi-omics approaches:
  • RNA-seq for transcriptome-wide profiling.
  • Validate via targeted qRT-PCR for key cytokines (IL-1β, TNFα) .
  • Use bioinformatics tools (e.g., DAVID, STRING) to map pathways affected by this compound .

Q. How can researchers address this compound's potential off-target effects in complex biological systems?

  • Methodological Answer: Employ orthogonal assays:
  • CRISPR/Cas9 knockouts of suspected targets (e.g., complement C3a receptors).
  • Pharmacological inhibition studies to confirm specificity.
  • Mass spectrometry to identify this compound-protein interactions .

Q. What statistical frameworks are robust for analyzing non-linear responses in this compound dose-response studies?

  • Methodological Answer: Use non-parametric models (e.g., Hill equation) or Bayesian hierarchical models to account for heteroscedasticity. Report 95% confidence intervals and effect sizes (Cohen’s d) for clinical relevance .

Data Analysis & Interpretation

Q. How should researchers validate this compound's impact on inflammatory gene expression when using bulk RNA-seq data?

  • Methodological Answer: Apply strict false-discovery-rate (FDR) corrections (e.g., Benjamini-Hochberg) and confirm findings with single-cell RNA-seq or spatial transcriptomics to resolve cell-type-specific effects .

Q. What criteria define a statistically significant threshold for this compound-induced changes in MPO activity?

  • Methodological Answer: Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Define significance as p < 0.05 with ≥2-fold change relative to controls. Report raw p-values and effect sizes .

Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical compliance when studying this compound in preclinical models?

  • Methodological Answer: Adhere to ARRIVE 2.0 guidelines:
  • Pre-register study designs on platforms like OSF.
  • Include sample-size justifications (power analysis).
  • Disclose conflicts of interest and funding sources .

Q. What documentation is critical for replicating this compound studies across laboratories?

  • Methodological Answer: Provide:
  • Detailed synthesis/purification protocols (including NMR and mass spec data) .
  • Raw data repositories (e.g., Figshare, Zenodo).
  • Step-by-step analysis scripts (R/Python) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BR103
Reactant of Route 2
BR103

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。